Gold tricyanide trihydrate
Description
It is identified by CAS number 14720-21-9 and has a molecular weight of 253.96 g/mol . The compound appears as a green crystalline powder and decomposes at approximately 50°C . It is soluble in water and acids but unstable under standard conditions, limiting its industrial utility. Its synthesis and characterization are seldom reported, suggesting niche applications in specialized chemical processes or gold cyanidation (inferred from general cyanide chemistry) .
Properties
CAS No. |
6227-61-8 |
|---|---|
Molecular Formula |
C3H6AuN3O3 |
Molecular Weight |
329.06 g/mol |
IUPAC Name |
gold(3+);tricyanide;trihydrate |
InChI |
InChI=1S/3CN.Au.3H2O/c3*1-2;;;;/h;;;;3*1H2/q3*-1;+3;;; |
InChI Key |
XOENUCIDDSKBFJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.O.O.O.[Au+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold tricyanide trihydrate can be synthesized through the reaction of gold(III) chloride with potassium cyanide in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{AuCl}_3 + 3 \text{KCN} \rightarrow \text{Au(CN)}_3 + 3 \text{KCl} ] The resulting gold tricyanide is then hydrated to form the trihydrate compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Gold tricyanide trihydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form gold nanoparticles or other gold-containing species. Common reducing agents include sodium borohydride and hydrazine.
Substitution: Cyanide ligands can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides (e.g., chloride, bromide), phosphines.
Major Products Formed:
Gold Nanoparticles: Formed through reduction reactions.
Gold Complexes: Formed through substitution reactions with various ligands
Scientific Research Applications
Gold tricyanide trihydrate has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis, sensing, and imaging.
Biology: Employed in the preparation of gold-based probes for biological imaging and diagnostics.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of electronic components and materials with unique optical properties .
Mechanism of Action
The mechanism of action of gold tricyanide trihydrate involves its interaction with biological molecules and cellular pathways. The compound can inhibit specific enzymes and proteins, leading to various biological effects. For example, this compound has been shown to modulate the activity of antioxidant systems and inflammatory pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Gold(III) Chloride Trihydrate (HAuCl₄·3H₂O)
Gold(III) Fluoride (AuF₃)
- Formula : AuF₃
- CAS : 10294-52-3
- Appearance : White hygroscopic crystals .
- Solubility: Soluble in water and ethanol .
- Applications: Limited use due to high reactivity; explored in fluorine chemistry and catalysis.
Gold(III) Cyanide Trihydrate vs. Chloride Trihydrate: Data Table
Other Related Compounds
- Potassium Gold Cyanide (KAu(CN)₂): Not directly mentioned in evidence but inferred from gold cyanidation processes (e.g., used in electroplating) .
- Gold Trichloride (AuCl₃) : Anhydrous form decomposes at 160°C; less stable than the trihydrate .
Research Findings and Industrial Relevance
- HAuCl₄·3H₂O dominates research due to its stability and versatility in nanotechnology. Protocols for gold nanoparticle synthesis using this precursor are well-documented .
- Au(CN)₃·3H₂O lacks extensive studies, likely due to instability and cyanide-related hazards. Its applications may overlap with gold extraction (e.g., cyanide leaching), but explicit evidence is absent .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing gold tricyanide trihydrate with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves controlled ligand exchange reactions, where gold(III) precursors (e.g., HAuCl₄) are reacted with cyanide sources under inert atmospheres to prevent ligand oxidation. Purification via recrystallization in acidic aqueous solutions is recommended. To ensure reproducibility, document reaction parameters (pH, temperature, molar ratios) and validate purity using elemental analysis and X-ray diffraction (XRD) . Experimental details should follow journal guidelines for transparency, including supplementary data for replication .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Key techniques include:
- XRD : To confirm crystallinity and lattice parameters.
- Infrared (IR) Spectroscopy : Identifies cyanide ligand stretching frequencies (~2100 cm⁻¹) and hydration states.
- Thermogravimetric Analysis (TGA) : Quantifies hydration levels by measuring mass loss upon heating.
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR can probe cyanide coordination environments. Cross-validate results with elemental analysis (C, H, N, Au) to ensure stoichiometric accuracy .
Q. How can researchers mitigate risks associated with handling this compound, given cyanide’s toxicity?
- Methodological Answer : Conduct reactions in fume hoods with cyanide detectors. Use chelating agents (e.g., sodium thiosulfate) for waste neutralization. Always pair experimental protocols with safety data sheets (SDS) and include risk assessments in supplementary materials .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data when analyzing this compound’s coordination geometry?
- Methodological Answer : Discrepancies in IR or NMR data often arise from dynamic ligand behavior or hydration effects. To address this:
- Variable-Temperature Studies : Perform IR/NMR at multiple temperatures to track ligand stability.
- Computational Modeling : Use density functional theory (DFT) to simulate spectra and compare with empirical data.
- pH-Dependent Experiments : Probe how protonation states affect cyanide coordination .
Q. How can the stability of this compound in aqueous solutions be optimized for long-term catalytic or materials science applications?
- Methodological Answer : Stability is influenced by pH, ionic strength, and ligand competition. Strategies include:
- Buffered Solutions : Maintain pH 4–6 to minimize cyanide hydrolysis.
- Ligand Excess : Add KCN (10–20% molar excess) to suppress dissociation.
- Encapsulation : Use polymers or mesoporous matrices to isolate the compound from reactive environments. Monitor stability via UV-vis spectroscopy over time .
Q. What are the best practices for designing experiments to study ligand-exchange kinetics in this compound?
- Methodological Answer :
- Stopped-Flow Techniques : Track rapid ligand substitution using UV-vis or fluorescence quenching.
- Isotopic Labeling : Introduce ¹⁵N-labeled cyanide to distinguish ligand exchange pathways via NMR.
- Control Variables : Fix temperature and ionic strength while varying ligand concentrations. Publish raw kinetic data in supplementary materials for peer validation .
Data Analysis & Interpretation
Q. How should researchers address discrepancies between theoretical and experimental data in this compound’s redox behavior?
- Methodological Answer :
- Triangulation : Combine cyclic voltammetry (CV), X-ray photoelectron spectroscopy (XPS), and DFT calculations to cross-validate oxidation states.
- Error Analysis : Quantify uncertainties in experimental potentials (e.g., reference electrode calibration) and computational parameters (e.g., basis set selection). Publish error margins alongside results .
Q. What methodologies are recommended for tracking this compound’s decomposition pathways under photocatalytic conditions?
- Methodological Answer :
- In Situ Spectroscopy : Use time-resolved Raman or XAFS to monitor intermediate species.
- Mass Spectrometry (MS) : Identify gaseous byproducts (e.g., HCN, CO₂).
- Control Experiments : Compare decomposition rates in dark vs. illuminated conditions to isolate photoinduced effects .
Guidelines for Literature & Data Use
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
